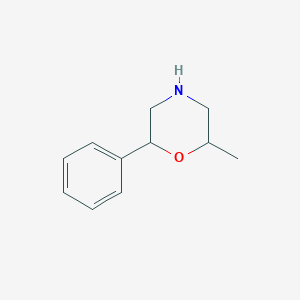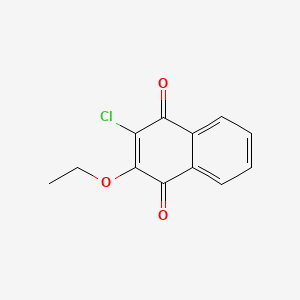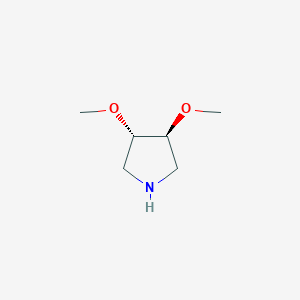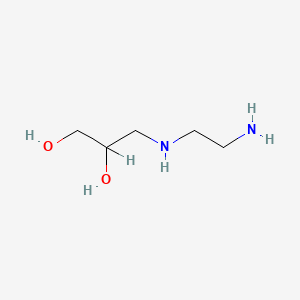
1,2-Propanediol, 3-((2-aminoethyl)amino)-
Übersicht
Beschreibung
1,2-Propanediol, 3-((2-aminoethyl)amino)- , also known as 3-Amino-1,2-propanediol , is a chemical compound with the molecular formula C₃H₉NO₂ . It is a colorless, hygroscopic liquid that plays a significant role in various applications, including pharmaceuticals, cosmetics, and industrial processes. The compound is also referred to as APD or Isoserinol .
Synthesis Analysis
APD can be synthesized by reacting 3-chloro-1,2-propanediol with ammonia . The process involves nucleophilic substitution, resulting in the formation of the amino group at the 3-position of the propanediol backbone .
Molecular Structure Analysis
Wissenschaftliche Forschungsanwendungen
Synthetic Studies and Derivatives
- 1-Phenyl-1-amino-2, 3-propanediol, a derivative of 1,2-Propanediol, 3-((2-aminoethyl)amino)-, was synthesized through ammonolysis, indicating its utility in synthetic chemistry (Suami, Uchida, & Umezawa, 1956).
Biotechnological Production and Engineering
- The compound's broader category, 1,3-Propanediol, is used as a monomer in various products and can be biosynthesized using genetically engineered microorganisms, showcasing its importance in biotechnology (Yang et al., 2018).
Chemical Synthesis and Applications
- Serinol (2-amino-1,3-propanediol), another related compound, is used in the synthesis of antibiotics, contrast agents, and chemical sphingosine/ceramide synthesis, highlighting its diverse chemical applications (Andreeßen & Steinbüchel, 2011).
Production Methods and Advances
- Advances in biotechnological production of 1,3-propanediol emphasize its industrial significance, especially in the context of sustainable and cost-effective production methods (Kaur, Srivastava, & Chand, 2012).
Metabolic Engineering for Production
- The metabolic engineering of Escherichia coli for 1,2-propanediol production through lactic acid showcases innovative methods to produce this compound, reflecting its potential in industrial applications (Niu et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-aminoethylamino)propane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O2/c6-1-2-7-3-5(9)4-8/h5,7-9H,1-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFWIOGJYCWFBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC(CO)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60095-23-0 | |
| Record name | 1,2-Propanediol, 3-((2-aminoethyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060095230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC339497 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

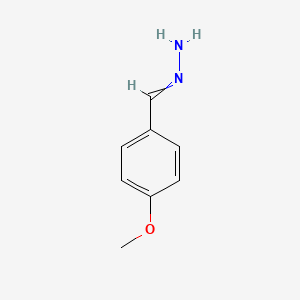

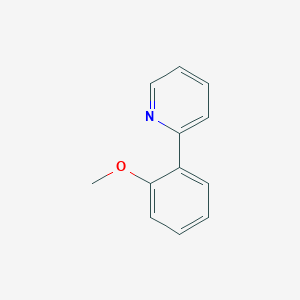
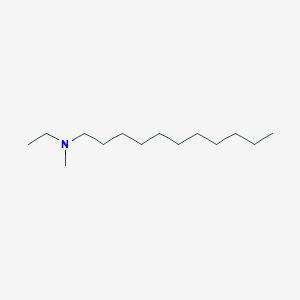


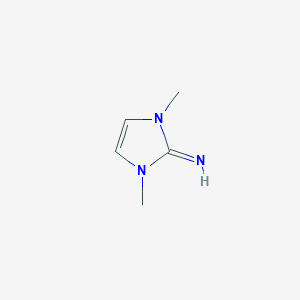
![(3-Methylphenyl)-[8-[3-(trifluoromethyl)phenyl]sulfonyl-1-thia-4,8-diazaspiro[4.5]decan-4-yl]methanone](/img/structure/B3054319.png)
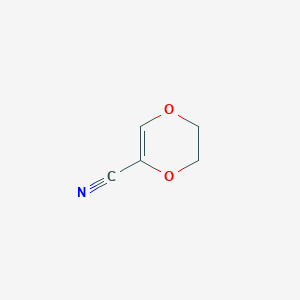
![1-[3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl]-N-[2-(2,4-dichlorophenyl)ethyl]piperidine-4-carboxamide](/img/no-structure.png)
